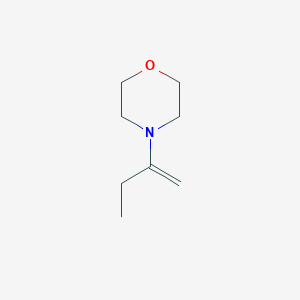

4-(1-Methylene-propyl)-morpholine

Description

4-(1-Methylethyl)morpholine, commonly referred to as 4-Isopropylmorpholine, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its structure consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an isopropyl group (–CH(CH₃)₂) at the nitrogen position. Key identifiers include:

- CAS Registry Number: 1004-14-4

- ChemSpider ID: 66625

- Synonyms: 4-Isopropylmorpholin, N-Isopropylmorpholine, 4-(Propan-2-yl)morpholine .

This compound is primarily utilized as a chemical intermediate in organic synthesis and industrial applications due to its basicity and solubility in polar solvents .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-but-1-en-2-ylmorpholine |

InChI |

InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h2-7H2,1H3 |

InChI Key |

MAWVJNNUSIQSRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Group and Reactivity

The functional group attached to the morpholine nitrogen significantly influences reactivity and applications. Below is a comparative analysis:

Physicochemical Properties

- Boiling Points: 4-(3-Aminopropyl)morpholine exhibits a higher boiling point (224.5°C) than 4-Isopropylmorpholine due to hydrogen bonding from the amine group .

- Solubility: The aminopropyl derivative is water-soluble, whereas 4-Isopropylmorpholine is more soluble in organic solvents .

- Reactivity: The chloropropyl analogue (C₇H₁₄ClNO) is highly reactive in nucleophilic substitution reactions, unlike the inert isopropyl derivative .

Key Research Findings

- Steric Effects : Bulky substituents (e.g., tert-butylphenyl in 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine) reduce reaction rates in catalytic processes but enhance binding specificity in drug design .

- Toxicity: Aminopropyl derivatives exhibit higher tissue irritation compared to alkyl-substituted morpholines, necessitating careful handling .

- Thermal Stability : Halogenated morpholines (e.g., 4-(2-Chloro-3-ethoxypropyl)morpholine) decompose at elevated temperatures, limiting their use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.